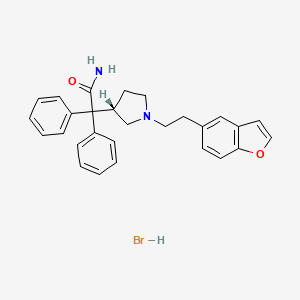

2,3-Dehydro Darifenacin Hydrobromide

Vue d'ensemble

Description

2,3-Dehydro Darifenacin Hydrobromide is a derivative of Darifenacin, a medication primarily used to treat urinary incontinence. Darifenacin functions as a competitive muscarinic receptor antagonist, specifically targeting the M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . The compound is known for its high selectivity and efficacy in reducing the urgency to urinate.

Applications De Recherche Scientifique

2,3-Dehydro Darifenacin Hydrobromide has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

The primary target of 2,3-Dehydro Darifenacin Hydrobromide is the M3 muscarinic acetylcholine receptor . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

This compound selectively antagonizes the M3 muscarinic receptor . By blocking these receptors, it inhibits bladder muscle contractions . This results in a reduction in the urgency to urinate .

Biochemical Pathways

The M3 muscarinic receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . By antagonizing these receptors, this compound affects these pathways and their downstream effects.

Pharmacokinetics

This compound exhibits dose-dependent bioavailability, with an estimated 15.4% to 18.6% from 7.5 and 15mg tablets respectively . After oral administration, it is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces

Safety and Hazards

Darifenacin is contraindicated in patients with, or at risk for, urinary retention, gastric retention, or uncontrolled narrow-angle . Adverse reactions such as dry mouth, constipation and abnormal vision may be mediated through effects on M3 receptors in these organs . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Analyse Biochimique

Biochemical Properties

2,3-Dehydro Darifenacin Hydrobromide, like Darifenacin, is likely to interact with M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions . The interaction between this compound and these receptors could potentially influence biochemical reactions within the body.

Cellular Effects

The primary cellular effect of this compound is likely to be a reduction in the urgency to urinate, achieved by blocking M3 muscarinic acetylcholine receptors . This blockage inhibits bladder muscle contractions, thereby influencing cell function .

Molecular Mechanism

This compound, similar to Darifenacin, works by blocking the M3 muscarinic acetylcholine receptor . This receptor is primarily responsible for bladder muscle contractions . By blocking this receptor, this compound decreases the urgency to urinate .

Temporal Effects in Laboratory Settings

This increases with a prolonged-release (PR) formulation (14–16 hours) .

Metabolic Pathways

This compound is likely metabolized in a similar manner to Darifenacin, which undergoes hepatic metabolism via CYP3A4 and CYP2D6 pathways . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Subcellular Localization

The subcellular localization of this compound is not currently known. Given its similarity to Darifenacin, it is likely to be found wherever M3 muscarinic acetylcholine receptors are present, as these are its primary target .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydro Darifenacin Hydrobromide involves several key steps:

Condensation Reaction: The initial step involves condensing 3-(S)-(-)-1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with a compound of Formula XIII in the presence of a base in a solvent.

Treatment with Acid: The intermediate product is then treated with an acid in a solvent and water mixture to isolate pure Darifenacin.

Hydrobromide Formation: Finally, pure Darifenacin is treated with hydrobromic acid to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dehydro Darifenacin Hydrobromide undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran ring.

Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

Substitution: Substitution reactions are possible at the aromatic rings and the pyrrolidine nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions for substitution reactions often involve halogenating agents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Comparaison Avec Des Composés Similaires

Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder.

Solifenacin: Similar to Darifenacin, it selectively targets M3 receptors but has a different chemical structure.

Oxybutynin: A non-selective muscarinic antagonist used for the same indications but with a broader range of side effects.

Uniqueness: 2,3-Dehydro Darifenacin Hydrobromide is unique due to its high selectivity for M3 receptors, which minimizes side effects related to other muscarinic receptors (M1, M2, M4, and M5). This selectivity makes it a preferred choice for treating overactive bladder with fewer adverse effects .

Propriétés

IUPAC Name |

2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKYUWQSYFUAIX-VQIWEWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

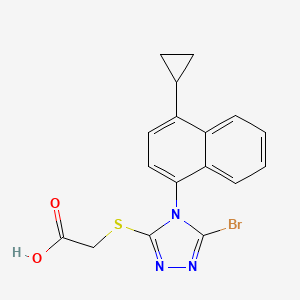

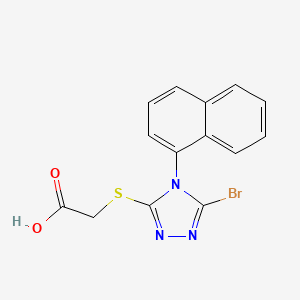

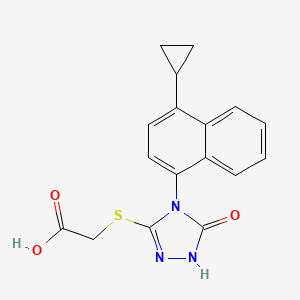

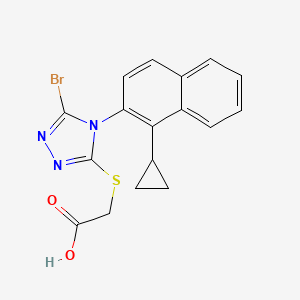

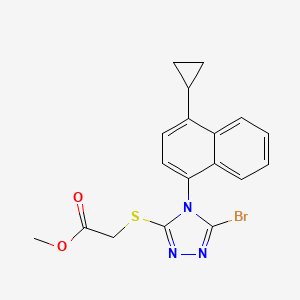

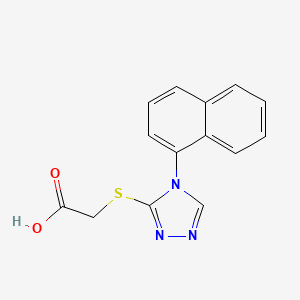

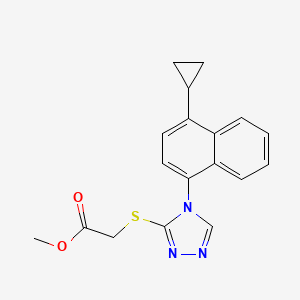

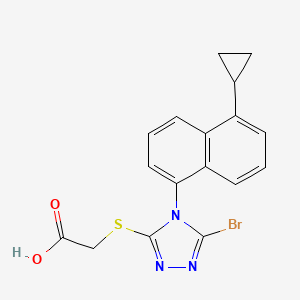

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.